tert-Butyl (2S)-2-isopropyl-4-oxopiperidine-1-carboxylate
Overview
Description
tert-Butyl (2S)-2-isopropyl-4-oxopiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl ester group and an isopropyl group attached to a piperidine ring. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S)-2-isopropyl-4-oxopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and isopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions has been explored to achieve high yields of the compound .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2S)-2-isopropyl-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly SN1 and SN2 mechanisms
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
tert-Butyl (2S)-2-isopropyl-4-oxopiperidine-1-carboxylate has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (2S)-2-isopropyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In nucleophilic substitution reactions, it forms a carbocation intermediate, which then undergoes attack by a nucleophile .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl chloride
- tert-Butyl bromide
- tert-Butyl iodide
Uniqueness
tert-Butyl (2S)-2-isopropyl-4-oxopiperidine-1-carboxylate is unique due to its specific structural features, including the presence of both a tert-butyl ester group and an isopropyl group attached to a piperidine ring. This combination of functional groups imparts distinct reactivity and stability to the compound, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
tert-butyl (2S)-4-oxo-2-propan-2-ylpiperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-9(2)11-8-10(15)6-7-14(11)12(16)17-13(3,4)5/h9,11H,6-8H2,1-5H3/t11-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHRUAIXGSWYPC-NSHDSACASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(=O)CCN1C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CC(=O)CCN1C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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